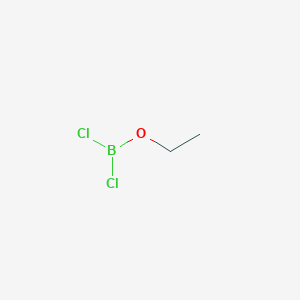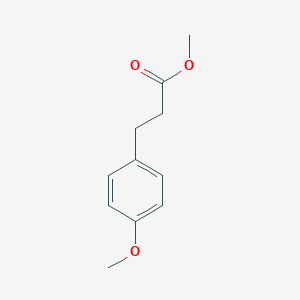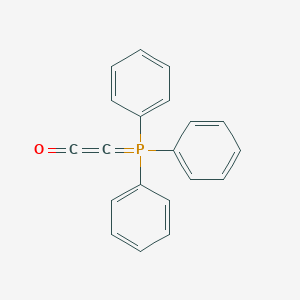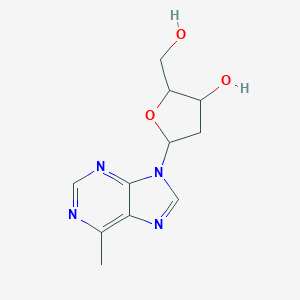
9-(2-Deoxy-beta-D-ribofuranosyl)-6-methylpurine
Vue d'ensemble
Description
9-(2-Deoxy-beta-D-ribofuranosyl)-6-methylpurine is a synthetic nucleoside analog that incorporates a methyl group at the 6-position of the purine ring. This modification is significant as it can potentially alter the compound's interaction with biological systems, including its antiviral properties. The compound is structurally related to naturally occurring nucleosides, which are the building blocks of nucleic acids like DNA and RNA, but with the absence of a hydroxyl group at the 2' position of the ribose sugar, hence the term "2'-deoxy" .
Synthesis Analysis
The synthesis of 9-(2-Deoxy-beta-D-ribofuranosyl)-6-methylpurine has been described as a multi-step process starting from inosine. The key steps involve the protection of hydroxy groups, chlorination, methylation, and deprotection to yield the target compound. The synthesis route includes the conversion of inosine to a 6-chloropurine nucleoside, followed by the protection of hydroxy groups and subsequent methylation at the 6-position. The final steps involve selective deprotection and deoxidation to obtain the desired 2'-deoxy nucleoside .
Molecular Structure Analysis
The molecular structure of 9-(2-Deoxy-beta-D-ribofuranosyl)-6-methylpurine is characterized by the presence of a purine ring with a methyl group at the 6-position and a deoxyribose sugar attached at the 9-position. The absence of the 2' hydroxyl group distinguishes it from ribonucleosides and is a critical feature for its biological activity. The structure has been confirmed through techniques such as Mass Spectrum (MS), 1H-NMR spectra, and elemental analysis, ensuring the correct synthesis of the compound .
Chemical Reactions Analysis
The chemical reactivity of 9-(2-Deoxy-beta-D-ribofuranosyl)-6-methylpurine is influenced by its purine and deoxyribose components. The compound can undergo further chemical modifications, such as glycosylation reactions, which are essential for the synthesis of related nucleoside analogs with potential biological activities. For instance, the synthesis of 9-beta-D-ribofuranosylpurine-6-carboxamides involves glycosylation of a purine derivative, which is a reaction relevant to the modification of the compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of 9-(2-Deoxy-beta-D-ribofuranosyl)-6-methylpurine are determined by its molecular structure. The presence of the methyl group and the deoxyribose sugar imparts certain hydrophobic characteristics, while the purine base contributes to the compound's ability to engage in hydrogen bonding and stacking interactions. These properties are crucial for the compound's incorporation into nucleic acids and its interaction with enzymes and other proteins. The compound's solubility, stability, and reactivity are essential parameters for its application in biological systems and pharmaceutical development .
Applications De Recherche Scientifique
Gene Therapy Approach to Cancer Treatment : MeP-dR, a prodrug, shows promise in gene therapy for cancer treatment. It is activated by Escherichia coli purine nucleoside phosphorylase (E. coli PNP), differentiating it from human PNP. This selective activation can be used to target tumor cells expressing E. coli PNP, leading to their destruction. However, its antitumor activity is limited by the toxicity from MeP generation by gut bacteria, necessitating the development of non-toxic prodrugs (Hassan et al., 2016).
Synthesis of Sugar-Modified Derivatives : Modifications in the sugar moiety of MeP-dR have been explored to enhance its substrate activity with various phosphorylases. These studies are crucial for understanding and improving the drug's efficiency and specificity (Hassan et al., 2016).
Antiviral and Cytotoxic Properties : Some studies have reported the natural occurrence of MeP-dR and related compounds, noting their antiviral, antifungal, and cytotoxic activities. This indicates potential applications in developing antiviral agents or treatments for other conditions (Leonhardt et al., 1987).
Phosphorylation in Cellular Metabolism : Research has also been conducted on the phosphorylation of MeP-dR and similar compounds in cellular systems, providing insights into their metabolic pathways and potential therapeutic uses (Shigeura et al., 1966).
Propriétés
IUPAC Name |
(2R,3S,5R)-2-(hydroxymethyl)-5-(6-methylpurin-9-yl)oxolan-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O3/c1-6-10-11(13-4-12-6)15(5-14-10)9-2-7(17)8(3-16)18-9/h4-5,7-9,16-17H,2-3H2,1H3/t7-,8+,9+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJXRKKYXNZWKDB-DJLDLDEBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=NC=N1)N(C=N2)C3CC(C(O3)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2C(=NC=N1)N(C=N2)[C@H]3C[C@@H]([C@H](O3)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-(2-Deoxy-beta-D-ribofuranosyl)-6-methylpurine | |
CAS RN |
16006-64-7 | |
| Record name | 6-Methylpurine 2'-deoxyriboside | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016006647 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Methylpurine 2'-deoxyriboside | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



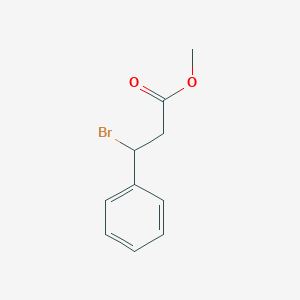
![Ethyl benzo[c]cinnoline-4-carboxylate](/img/structure/B96234.png)
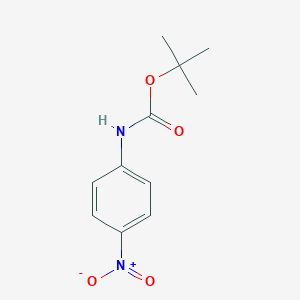
![Benzenesulfonamide, 4-[(5-cyano-1,2-dihydro-6-hydroxy-4-methyl-2-oxo-3-pyridinyl)azo]-](/img/structure/B96239.png)
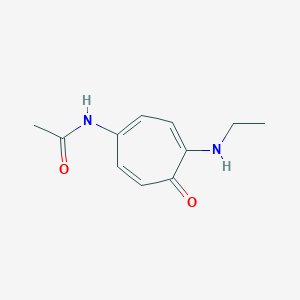
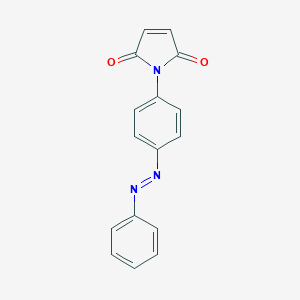
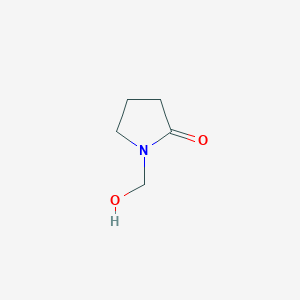
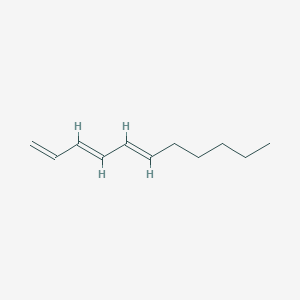

![6-Bromobenzo[b]thiophene](/img/structure/B96252.png)
![4-Acetyltetradecahydro-11H-benzo[a]cyclopenta[d]cycloocten-11-one](/img/structure/B96255.png)
